2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine
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Overview
Description
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with pyridine-4-carbaldehyde, followed by cyclization and subsequent amination to introduce the quinoline moiety. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinoline derivative with potential biological activities.
2-Methoxyphenols derivatives: Known for their antioxidant properties and potential therapeutic applications.
Uniqueness
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine stands out due to its unique combination of a quinoline core with a pyridine and methoxyphenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C21H17N3O/c1-25-17-6-4-5-15(13-17)20-14-21(23-16-9-11-22-12-10-16)18-7-2-3-8-19(18)24-20/h2-14H,1H3,(H,22,23,24) |
InChI Key |
NLWPRUCFZVEBFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
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